molecular formula C8H8FNO2 B1460177 Methyl 2-(6-fluoropyridin-2-yl)acetate CAS No. 1240620-46-5

Methyl 2-(6-fluoropyridin-2-yl)acetate

Cat. No.: B1460177
CAS No.: 1240620-46-5
M. Wt: 169.15 g/mol
InChI Key: KFHVMKQVQZPJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(6-fluoropyridin-2-yl)acetate is an organic compound with the molecular formula C8H8FNO2 and a molecular weight of 169.16 g/mol . It is characterized by the presence of a fluorine atom attached to the pyridine ring, which imparts unique chemical properties to the compound.

Preparation Methods

Methyl 2-(6-fluoropyridin-2-yl)acetate can be synthesized through various methods. One common synthetic route involves the nucleophilic substitution reaction of pyridine with silver fluoride . The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure the desired product yield. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

Methyl 2-(6-fluoropyridin-2-yl)acetate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(6-fluoropyridin-2-yl)acetate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl 2-(6-fluoropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Methyl 2-(6-fluoropyridin-2-yl)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-(6-fluoropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHVMKQVQZPJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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